REACTION_CXSMILES
|
FC(F)(F)S(O[C:7]1[CH:12]=[CH:11][CH:10]=[C:9]([O:13][CH3:14])[C:8]=1[Si](C)(C)C)(=O)=O.[F-].[Cs+].[P:23]([O-:26])([O-:25])[O-:24].[C:27](#N)[CH3:28].[CH3:30][CH2:31]OC(C)=O>>[CH3:14][O:13][C:9]1[CH:8]=[C:7]([P:23](=[O:26])([O:25][CH2:27][CH3:28])[O:24][CH2:30][CH3:31])[CH:12]=[CH:11][CH:10]=1 |f:1.2|
|
Name
|
|
Quantity
|
25 mg
|
Type
|
reactant
|
Smiles
|
FC(S(=O)(=O)OC1=C(C(=CC=C1)OC)[Si](C)(C)C)(F)F
|
Name
|
|
Quantity
|
63 mg
|
Type
|
reactant
|
Smiles
|
[F-].[Cs+]
|
Name
|
|
Quantity
|
50 mg
|
Type
|
reactant
|
Smiles
|
P([O-])([O-])[O-]
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCOC(=O)C
|
Name
|
Pet Ether
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
24 h
|
Duration
|
24 h
|
Name
|
|
Type
|
|
Smiles
|
COC=1C=C(C=CC1)P(OCC)(OCC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |